molecular formula C16H11F2NO2 B1418447 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1097107-50-0

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1418447
CAS No.: 1097107-50-0
M. Wt: 287.26 g/mol
InChI Key: YXCGNLSYEZOSJS-UHFFFAOYSA-N
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Description

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a difluorobenzoyl group attached to a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of 2,6-difluorobenzoyl chloride with a suitable tetrahydroquinoline derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the use of tubular reactors and film evaporators can facilitate the continuous production of 2,6-difluorobenzoyl derivatives . These methods are designed to optimize reaction conditions, minimize by-products, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorobenzoyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may target cyclin-dependent kinases or other regulatory proteins involved in cell cycle control .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoyl chloride
  • 2,6-Difluorobenzamide
  • 2,6-Difluorobenzoyl isocyanate

Uniqueness

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(2,6-difluorobenzoyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c17-11-2-1-3-12(18)15(11)16(21)10-4-6-13-9(8-10)5-7-14(20)19-13/h1-4,6,8H,5,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCGNLSYEZOSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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